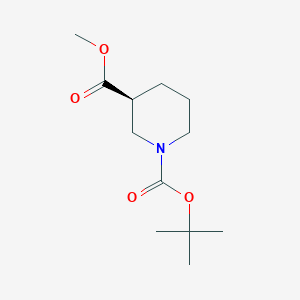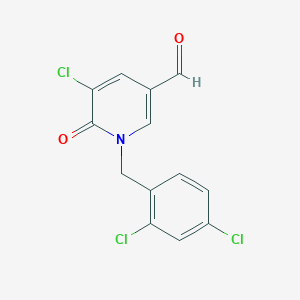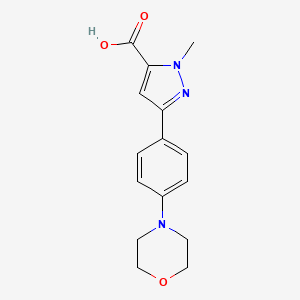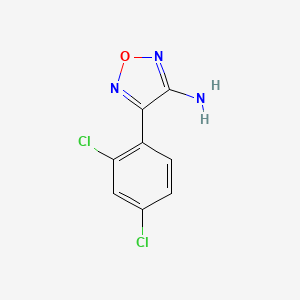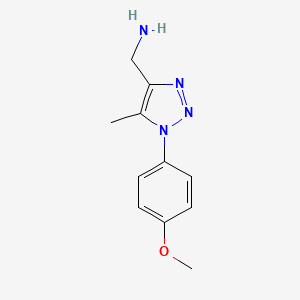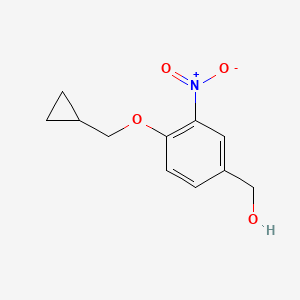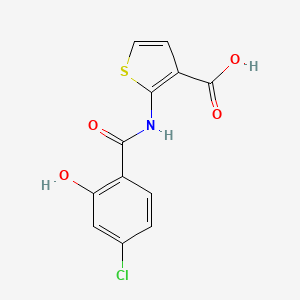![molecular formula C10H11NO2S B1460926 4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 1171792-52-1](/img/structure/B1460926.png)
4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features a fused thiophene and pyrrole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiophene derivative with a pyrrole derivative in the presence of a suitable catalyst. For example, the reaction of 4-propylthiophene-2-carboxylic acid with pyrrole-2-carboxylic acid under acidic conditions can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield the corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene or pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the ring system .
Aplicaciones Científicas De Investigación
4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in antiviral and anticancer therapies due to its ability to inhibit specific molecular targets.
Industry: The compound is used in the development of organic electronic materials, such as organic semiconductors and conductive polymers
Mecanismo De Acción
The mechanism of action of 4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit the activity of lysine-specific demethylases, which play a role in gene regulation by modifying histone proteins. This inhibition can lead to changes in gene expression, which may be beneficial in treating certain diseases such as cancer .
Comparación Con Compuestos Similares
- 4-Methylthiopheno[3,2-b]pyrrole-5-carboxylic acid
- 4-Allylthiopheno[3,2-b]pyrrole-5-carboxylic acid
- 4-Benzylthiopheno[3,2-b]pyrrole-5-carboxylic acid
Comparison: Compared to its analogs, 4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid exhibits unique properties due to the presence of the propyl group. This group can influence the compound’s solubility, reactivity, and interaction with biological targets. For instance, the propyl group may enhance the compound’s ability to penetrate cell membranes, making it more effective in biological applications .
Propiedades
Número CAS |
1171792-52-1 |
|---|---|
Fórmula molecular |
C10H11NO2S |
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
4-propylthieno[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C10H11NO2S/c1-2-4-11-7-3-5-14-9(7)6-8(11)10(12)13/h3,5-6H,2,4H2,1H3,(H,12,13) |
Clave InChI |
XARGXCDLPFNXAH-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C=C1C(=O)O)SC=C2 |
SMILES canónico |
CCCN1C2=C(C=C1C(=O)O)SC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




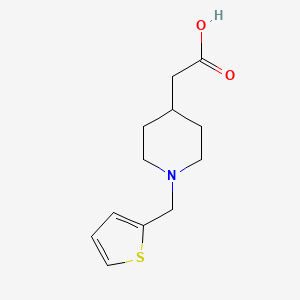
![2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1460847.png)
